molecular formula C9H9IN2 B3049427 1-Methylquinoxalin-1-ium CAS No. 20595-03-3

1-Methylquinoxalin-1-ium

Cat. No. B3049427
CAS RN: 20595-03-3
M. Wt: 272.09 g/mol
InChI Key: KETAJGFQEVXMLG-UHFFFAOYSA-M
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Description

1-Methylquinoxalin-1-ium is a heterocyclic organic compound that belongs to the quinoxaline family. It has a molecular formula of C9H9N2 and an average mass of 145.181 Da .


Synthesis Analysis

The synthesis of quinoxaline derivatives, such as 1-Methylquinoxalin-1-ium, often involves the alkylation of 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate, which results in a mixture of O-alkylated and N-alkylated 3-methylquinoxaline . Hydrazide derivatives are then produced by reacting the O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 1-Methylquinoxalin-1-ium is characterized by a molecular formula of C9H9N2 . The average mass of the molecule is 145.181 Da, and the monoisotopic mass is 145.076019 Da .


Physical And Chemical Properties Analysis

1-Methylquinoxalin-1-ium has a molecular formula of C9H9N2 . Its average mass is 145.181 Da, and its monoisotopic mass is 145.076019 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methylquinoxalin-1-ium, focusing on six unique fields:

Fluorescent Probes for NAD(P)H Dynamics

1-Methylquinoxalin-1-ium has been utilized in the development of near-infrared fluorescent probes for monitoring NAD(P)H dynamics in living systems. These probes exhibit minimal fluorescence alterations in response to NAD(P)H, making them highly effective for live-cell imaging and real-time monitoring of metabolic processes .

Catalysis in Organic Synthesis

1-Methylquinoxalin-1-ium derivatives are employed as catalysts in various organic synthesis reactions. Their unique structure allows for efficient C-H functionalization, which is crucial in the synthesis of complex organic molecules. This application is particularly valuable in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) .

Antimicrobial Agents

Research has shown that 1-Methylquinoxalin-1-ium compounds possess significant antimicrobial properties. These compounds are effective against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial drugs. Their mechanism of action often involves disrupting microbial cell membranes and interfering with essential metabolic processes .

Electrochemical Sensors

1-Methylquinoxalin-1-ium is used in the design of electrochemical sensors for detecting various analytes. These sensors benefit from the compound’s electroactive properties, which enhance sensitivity and selectivity. Applications include environmental monitoring, medical diagnostics, and industrial process control .

Future Directions

Recent research has focused on the C-3 functionalization of quinoxalin-2(1H)-ones, which includes 1-Methylquinoxalin-1-ium, due to their wide applications in pharmaceutical and materials fields . Future studies may continue to explore the development of new drugs based on these compounds .

properties

IUPAC Name

1-methylquinoxalin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N2/c1-11-7-6-10-8-4-2-3-5-9(8)11/h2-7H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFXULMODPLXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylquinoxalin-1-ium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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